
4-(4-methyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone
Vue d'ensemble
Description
4-(4-methyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone, also known as DMQX, is a potent and selective antagonist of ionotropic glutamate receptors. It has been extensively studied for its role in various scientific research applications, including neurophysiology, pharmacology, and neuroscience.
Mécanisme D'action
4-(4-methyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone acts as a competitive antagonist of ionotropic glutamate receptors, particularly the NMDA receptor. It binds to the receptor's glycine-binding site, preventing the binding of glycine, which is required for the receptor to function properly. This results in the inhibition of glutamate-mediated synaptic transmission and the suppression of excitatory neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its role in blocking glutamate receptors, it has been shown to increase the release of dopamine and acetylcholine in the brain. It also has anxiolytic and anticonvulsant effects and has been shown to reduce the severity of seizures in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-methyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone has several advantages for lab experiments, including its high potency and selectivity for ionotropic glutamate receptors. It is also relatively stable and can be easily synthesized in large quantities. However, its use is limited by its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several future directions for 4-(4-methyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone research, including its potential use as a therapeutic agent for neurological and psychiatric disorders. It may also be used to investigate the role of glutamate receptors in the development of addiction and other behavioral disorders. Additionally, the development of more selective and potent glutamate receptor antagonists may lead to the discovery of new therapeutic targets for these disorders.
Applications De Recherche Scientifique
4-(4-methyl-2-thioxo-1,2-dihydro-3-quinolinyl)-2-butanone has been widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological conditions. It has been shown to block the N-methyl-D-aspartate (NMDA) receptor-mediated synaptic transmission, which is involved in learning and memory processes. This compound has also been used to investigate the role of glutamate receptors in epilepsy, stroke, and neurodegenerative diseases.
Propriétés
IUPAC Name |
4-(4-methyl-2-sulfanylidene-1H-quinolin-3-yl)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-9(16)7-8-12-10(2)11-5-3-4-6-13(11)15-14(12)17/h3-6H,7-8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLLPSZXWZKWHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)NC2=CC=CC=C12)CCC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360327 | |
| Record name | ZINC00827978 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88322-65-0 | |
| Record name | ZINC00827978 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B3454398.png)
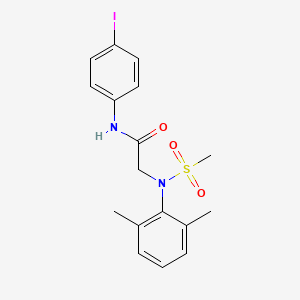
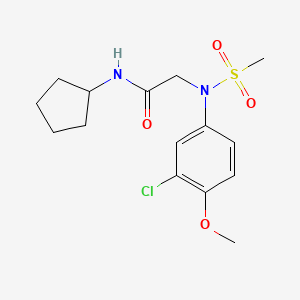
![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3454418.png)


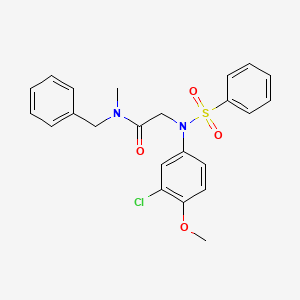
![methyl 2-{[N-(3-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3454435.png)

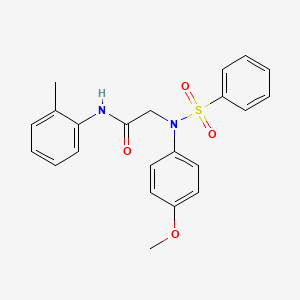
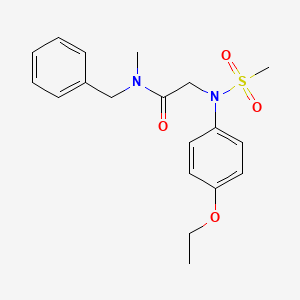
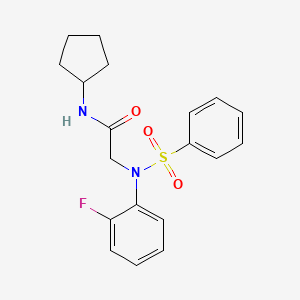
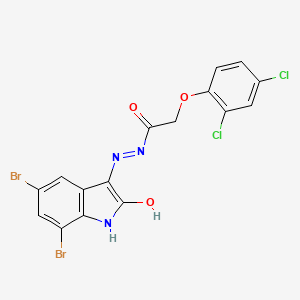
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B3454483.png)